N-(but-3-yn-1-yl)-2-ethoxyacetamide
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Overview
Description
N-(but-3-yn-1-yl)-2-ethoxyacetamide: is an organic compound characterized by the presence of an ethoxyacetamide group attached to a but-3-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)-2-ethoxyacetamide typically involves the reaction of but-3-yn-1-amine with ethyl 2-bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom of the bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(but-3-yn-1-yl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The ethoxyacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: N-(but-3-yn-1-yl)-2-ethoxyacetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a probe in studying enzyme-substrate interactions.
Medicine: The compound’s potential medicinal applications include its use in the development of pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved in its action include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
- N-(but-3-yn-1-yl)-2-methoxyacetamide
- N-(but-3-yn-1-yl)-2-propoxyacetamide
- N-(but-3-yn-1-yl)-2-butoxyacetamide
Comparison: N-(but-3-yn-1-yl)-2-ethoxyacetamide is unique due to its ethoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs with different alkoxy groups, it may exhibit distinct solubility, stability, and biological activity. The presence of the ethoxy group can influence the compound’s interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-but-3-ynyl-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-5-6-9-8(10)7-11-4-2/h1H,4-7H2,2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAHBVFXKBNKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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